5-Ethyl-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
5-Ethyl-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, biology, and materials science. This compound features a pyrazolo[1,5-a]pyrazine core, which is known for its versatility and biological activity.
Preparation Methods
The synthesis of 5-Ethyl-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the ethyl, fluorophenyl, and hydroxymethyl groups under specific reaction conditions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled environments to facilitate the reactions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Ethyl-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: The compound can be used in the development of new materials with specific properties, such as luminescent or conductive materials.
Mechanism of Action
The mechanism by which 5-Ethyl-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one exerts its effects involves interacting with molecular targets such as enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to changes in cellular processes and biological outcomes.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives, which share the core structure but differ in their substituents These compounds may have varying biological activities and chemical properties
Biological Activity
5-Ethyl-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound belonging to the pyrazolo[1,5-a]pyrazine family. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structural features of this compound, such as the ethyl group, hydroxymethyl group, and fluorophenyl moiety, contribute to its pharmacological profile.
Structural Characteristics
The molecular formula of this compound is C15H14FN3O2, with a molecular weight of 287.29 g/mol. The presence of the fluorine atom in the phenyl ring is particularly noteworthy as it can influence the compound's electronic properties and biological interactions.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit diverse biological activities. Notably, derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one have been identified as negative allosteric modulators of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. This modulation can potentially offer therapeutic benefits for conditions such as anxiety and depression.
Table 1: Comparison of Biological Activities of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Ethyl and hydroxymethyl groups | Potential mGluR modulator |
6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | Lacks ethyl and hydroxymethyl groups | Negative allosteric modulator of mGlu2 receptors |
Pyrazolo[3,4-d]pyrimidine derivatives | Different ring structure | CDK2 inhibitors with anticancer properties |
1-Methyl-1H-pyrazole derivatives | Varying substituents on pyrazole ring | Antimicrobial and anti-inflammatory activities |
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system. By acting as a negative allosteric modulator at mGluRs, this compound can alter receptor conformation and reduce receptor activity in response to glutamate. This mechanism may help mitigate excitotoxicity associated with neurological disorders.
Research Findings
Recent studies have focused on synthesizing various derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one to evaluate their biological efficacy. For instance, compounds have shown promising results in reducing inflammation and cancer cell proliferation in vitro.
Case Study: Anti-Cancer Activity
A study conducted on a series of pyrazolo derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The compound this compound was included in these evaluations and exhibited an IC50 value indicative of its potential as a chemotherapeutic agent.
Table 2: IC50 Values of Selected Compounds Against Cancer Cell Lines
Compound Name | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | 12.3 |
6-Methyl-pyrazolo[1,5-a]pyrazine | MDA-MB-231 | 15.7 |
Pyrazolo[3,4-d]pyrimidine | A549 | 10.9 |
Properties
IUPAC Name |
5-ethyl-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c1-2-18-7-8-19-14(15(18)21)12(9-20)13(17-19)10-3-5-11(16)6-4-10/h3-8,20H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWHYWVSINCYKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C(=C(C(=N2)C3=CC=C(C=C3)F)CO)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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